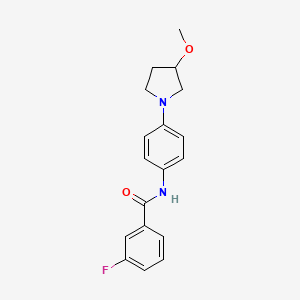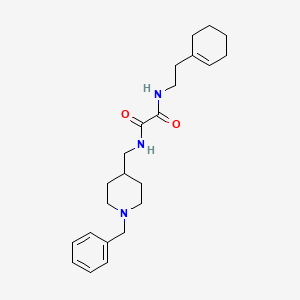
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, commonly known as BEO, is a novel compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. BEO is a synthetic compound that belongs to the class of piperidine derivatives and has been shown to exhibit potent analgesic and anti-inflammatory properties.
科学的研究の応用
BEO has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to exhibit potent analgesic effects in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. BEO has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions such as arthritis.
作用機序
The exact mechanism of action of BEO is not fully understood, but it is believed to exert its analgesic effects through modulation of the opioid and cannabinoid systems in the brain and spinal cord. BEO has been shown to bind to the mu-opioid receptor and the cannabinoid receptor CB1, resulting in the activation of downstream signaling pathways that ultimately lead to the inhibition of pain transmission.
Biochemical and Physiological Effects
BEO has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to increase the threshold for pain perception, reduce the intensity of pain, and increase pain tolerance. BEO has also been shown to reduce inflammation and oxidative stress in various tissues, suggesting that it may have potential therapeutic applications beyond pain management.
実験室実験の利点と制限
BEO has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid and cannabinoid receptors, making it a useful tool for studying the opioid and cannabinoid systems. However, BEO has several limitations, including its low solubility in water and its potential toxicity at high doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on BEO. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of interest is the investigation of the potential therapeutic applications of BEO beyond pain management, such as in the treatment of neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of BEO and its potential side effects.
合成法
The synthesis of BEO involves a multi-step process that begins with the reaction of 1-benzylpiperidin-4-ol with cyclohexene in the presence of a strong acid catalyst to form the intermediate 1-benzylpiperidin-4-ylcyclohexene. This intermediate is then reacted with oxalyl chloride to form the final product, BEO. The overall yield of this synthesis method is approximately 50%, and the purity of the final product can be improved through various purification techniques such as column chromatography.
特性
IUPAC Name |
N'-[(1-benzylpiperidin-4-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c27-22(24-14-11-19-7-3-1-4-8-19)23(28)25-17-20-12-15-26(16-13-20)18-21-9-5-2-6-10-21/h2,5-7,9-10,20H,1,3-4,8,11-18H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJPUJDIMOJPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


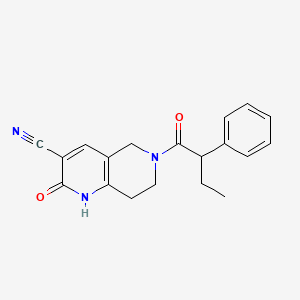
![ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B3018375.png)
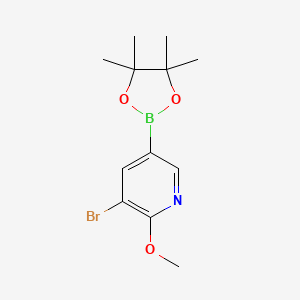
![3-(4-Ethoxyphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B3018377.png)
![4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3018379.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B3018380.png)
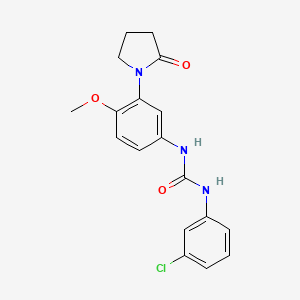


![N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B3018385.png)
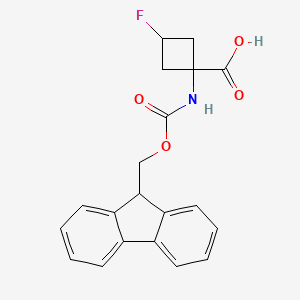
![2-(2,4-difluorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3018388.png)
